

Selectivity Profile Overview

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Compound Focus: PP121

CAS No.: 1092788-83-4

Cat. No.: S540040

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The following table summarizes the primary kinase targets of **PP121** and its potency against them, based on biochemical profiling [1].

Kinase Target	Family	IC50 / Potency	Key Context
mTOR	PI3-K	8 nM [1]	Potent inhibitor of both mTOR complexes (mTORC1 and mTORC2).
p110 α	PI3-K	Low nanomolar range [1]	A frequently mutated oncogene in cancer.
VEGFR	Tyrosine Kinase	Low nanomolar range [1]	Receptor tyrosine kinase; blocks VEGF signaling [2].
Src	Tyrosine Kinase	Low nanomolar range [1]	Src family kinase.
Abl	Tyrosine Kinase	Low nanomolar range [1]	Includes wild-type and oncogenic forms.
PDGFR	Tyrosine Kinase	Similar to PP1 profile [1]	Receptor tyrosine kinase.

PP121's selectivity was confirmed through kinome-wide biochemical profiling against over 200 protein kinases. The data shows it inhibits a pattern of tyrosine kinases similar to clinically approved drugs like dasatinib and sunitinib, while remaining **highly selective against the serine-threonine kinome** [1]. It occupies a unique "intermediate" region in selectivity space, specifically targeting a combination of TKs and PI3-Ks without indiscriminantly inhibiting all kinases [1].

Key Experimental Evidence

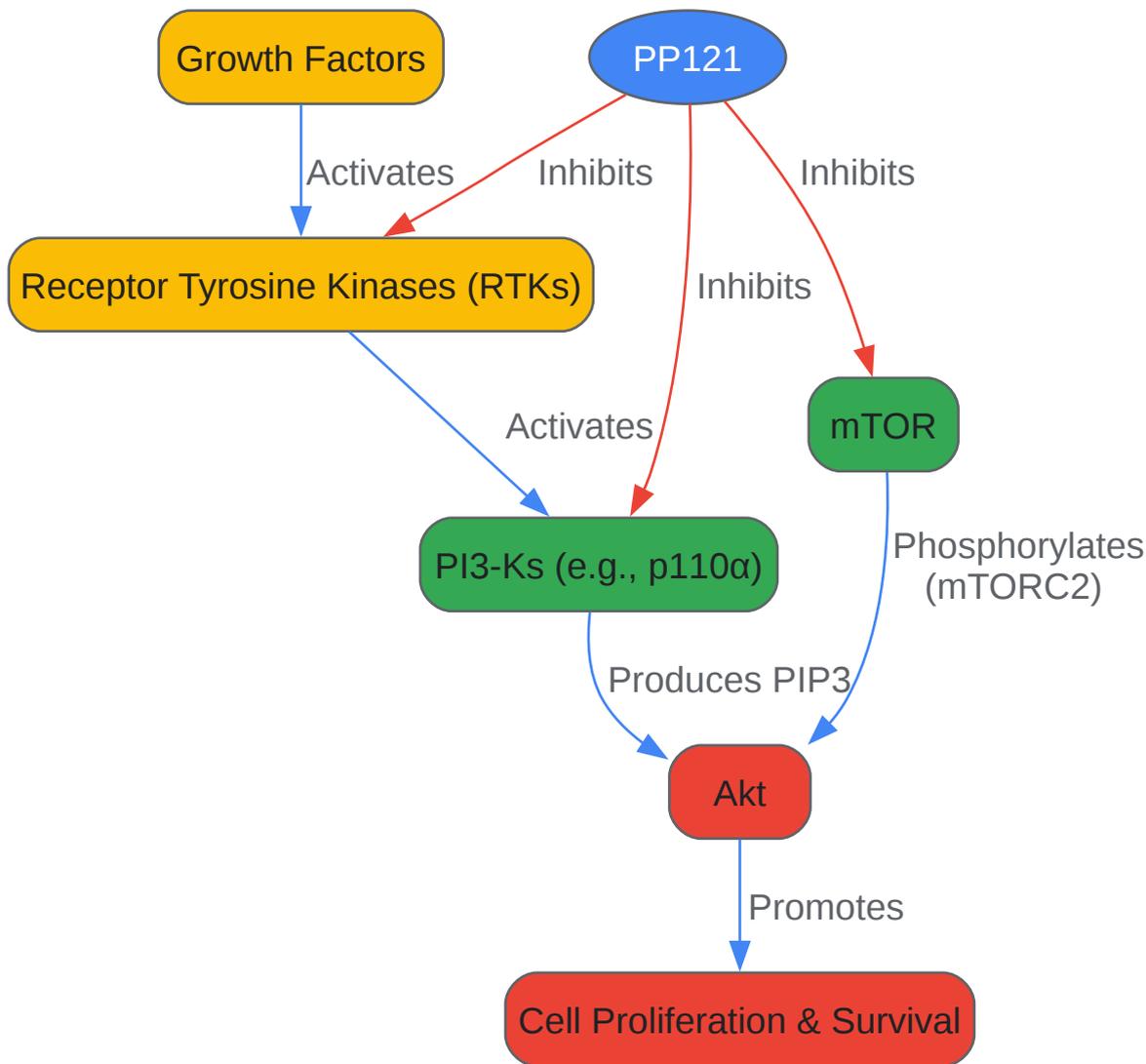
The discovery and validation of **PP121**'s profile involved several critical experiments.

Experimental Protocols

- **Iterative Chemical Synthesis & Biochemical Profiling:** Researchers synthesized over 200 analogs of an initial chemical hit. Each new compound was tested against a panel of 14 representative tyrosine kinases and PI3-Ks. This structure-activity relationship (SAR) data guided the optimization of compounds like **PP121** for dual potency [1].
- **Kinome-Wide Selectivity Profiling:** The selectivity of **PP121** and related compounds was definitively established by profiling them against **219 protein kinases** in biochemical assays. This provided a comprehensive view of their off-target effects and confirmed their specificity for a defined subset of kinases [1].
- **X-ray Crystallography:** Crystal structures of the inhibitors bound to their targets revealed the structural basis for dual selectivity. The compounds interact with a **hydrophobic pocket that is structurally conserved in both tyrosine kinases and PI3-Ks**, which is accessible due to a rotatable bond in the drug's skeleton [1].
- **Cellular Target Engagement (CETSA):** In a high-throughput screen using a 3D organotypic model of ovarian cancer metastasis, Cellular Thermal Shift Assays (CETSA) confirmed that **PP121** directly engages its intended target, mTOR, in a complex cellular environment [3].

Signaling Pathways

The diagram below illustrates how **PP121** simultaneously targets key nodes in oncogenic signaling pathways to block tumor cell proliferation.



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Beyond Oncology: Broader Therapeutic Potential

While initially developed for cancer, recent research highlights **PP121**'s potential in other disease contexts by targeting additional pathways:

- **Asthma:** A 2023 study demonstrated that **PP121** relaxes pre-contracted airway smooth muscle and alleviates asthma symptoms in mice. Its mechanism involves blocking specific ion channels (L-VDCCs, TRPCs, BK channels) and downregulating the **MAPK/Akt signaling pathway**, showcasing potent anti-inflammatory and anti-contractile effects [4].
- **Ovarian Cancer Metastasis:** In a quantitative high-throughput screen using a complex 3D model of the tumor microenvironment, **PP121** was identified as a hit compound that inhibited ovarian cancer

cell invasion and proliferation, and it subsequently **prevented metastasis in vivo** [3].

Comparison with Other Inhibitors

The table below places **PP121** in context with other inhibitors to highlight its unique dual-targeting character.

Inhibitor Name	Primary Target(s)	Key Selectivity Characteristic	Clinical/Research Context
PP121	Tyrosine Kinases, PI3-Ks (mTOR, p110 α)	Designed dual inhibitor ; spares most serine-threonine kinases [1].	Research tool; pre-clinical evidence in cancer & asthma [1] [4].
PI-103	PI3-Ks (p110 α , mTOR)	Early-generation, potent PI3-K inhibitor; shows little activity against 300+ protein kinases [1].	Research tool.
Dasatinib	Tyrosine Kinases (Src, Abl)	Potent multi-TK inhibitor; >10,000-fold selectivity for TKs over PI3-Ks [1].	Approved anticancer drug.
PP242	mTOR	Highly selective mTOR kinase inhibitor; minimal off-target effects at 100x IC50 [1].	Research tool for selective mTOR inhibition.

In summary, **PP121** serves as a compelling example of **rational targeted polypharmacology**. Its well-characterized ability to potently and selectively inhibit a specific set of tyrosine kinases and PI3-Ks makes it both a valuable research tool for dissecting signaling pathways and a promising starting point for developing therapeutics for diseases like cancer and asthma.

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References

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